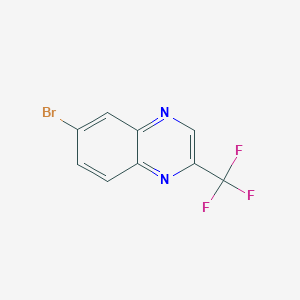
6-Bromo-2-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C9H4BrF3N2 and its molecular weight is 277.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.95100 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
6-Bromo-2-(trifluoromethyl)quinoxaline has shown significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl at the C2 position enhances its potency by improving solubility and facilitating interactions with biological targets.
2. Antiviral Properties
Research indicates that quinoxaline derivatives can inhibit viral replication. For instance, studies have demonstrated that certain quinoxaline derivatives exhibit antiviral activity against herpes simplex virus (HSV-1) and cytomegalovirus . This suggests that this compound may also possess similar properties worth exploring further.
3. Cancer Treatment
Quinoxaline derivatives are associated with anticancer activities. The structure-activity relationship (SAR) studies have identified compounds that inhibit specific pathways involved in cancer progression . The potential of this compound in this area is supported by its ability to modulate enzyme activities linked to tumor growth.
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific substituents significantly influences the biological activity of quinoxaline derivatives. For example, the trifluoromethyl group enhances lipophilicity and solubility, which are critical for bioactivity in pharmaceutical applications .
Propriétés
Numéro CAS |
1240621-90-2 |
|---|---|
Formule moléculaire |
C9H4BrF3N2 |
Poids moléculaire |
277.04 g/mol |
Nom IUPAC |
6-bromo-2-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)14-4-8(15-6)9(11,12)13/h1-4H |
Clé InChI |
YTNATWXMWOYRIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |
SMILES canonique |
C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















